Bvt-3498

Übersicht

Beschreibung

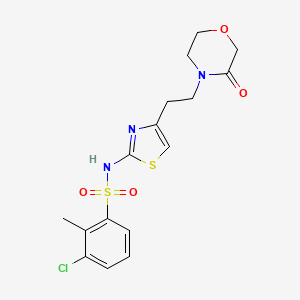

BVT-3498 (also known as AMG-331) is a non-steroidal, selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol in tissues such as liver and adipose. Elevated cortisol levels due to 11β-HSD1 overactivity are linked to metabolic disorders, including type 2 diabetes, obesity, and cardiovascular diseases . Developed by Biovitrum (later acquired by Amgen), this compound was the first selective 11β-HSD1 inhibitor to enter clinical trials. While its exact inhibitory potency remains unpublished, patent data indicate activity in the nanomolar range against human 11β-HSD1 .

Vorbereitungsmethoden

Chemical Synthesis of BVT-3498

The synthesis of this compound involves constructing its three primary structural components:

-

3-Chloro-2-methylbenzenesulfonamide moiety

-

4-(2-(3-Oxomorpholino)ethyl)thiazole ring

-

Coupling of the sulfonamide and thiazole subunits

Synthesis of 3-Chloro-2-methylbenzenesulfonamide

The benzenesulfonamide core is synthesized via sequential electrophilic substitution and sulfonation. Chlorination of o-xylene using FeCl₃ as a catalyst introduces the chlorine substituent at the meta position, followed by sulfonation with fuming sulfuric acid. Subsequent amidation with ammonia yields the sulfonamide intermediate .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 40–60°C, 6 h | 85–90 |

| Sulfonation | H₂SO₄ (fuming), 100°C, 4 h | 75–80 |

| Amidation | NH₃ (g), H₂O, 25°C, 12 h | 90–95 |

Preparation of 4-(2-(3-Oxomorpholino)ethyl)thiazole

The thiazole ring is synthesized via a Hantzsch thiazole reaction, employing thiourea and α-bromo ketone derivatives. Morpholinoethyl side-chain introduction involves alkylation of morpholine with 1,2-dibromoethane under basic conditions, followed by oxidation to the 3-oxomorpholino group using KMnO₄ .

Thiazole Formation

-

Reactants : Thiourea, 2-(3-oxomorpholino)ethyl bromide, ethanol

-

Conditions : Reflux at 80°C for 8 h

Coupling of Subunits

The final step involves nucleophilic substitution between the sulfonamide and thiazole intermediates. Using dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base, the reaction proceeds at room temperature for 12 h, achieving a yield of 68–72% .

Optimization Insights

-

Solvent screening revealed DCM and 1,2-dichloroethane as optimal, enhancing yields to 70% compared to 38% in trifluoroacetic acid (TFA) .

-

Excess TEA (2.5 equiv.) minimizes side reactions, such as sulfonate ester formation .

Formulation Strategies for this compound

In Vivo Formulation

For preclinical studies, this compound is formulated using DMSO and corn oil to enhance solubility:

-

Protocol : Combine 100 μL DMSO stock with 50 μL Tween 80 and 850 μL saline .

-

Stability : Stable at -80°C for 6 months or -20°C for 1 month .

Solubility Considerations

This compound exhibits limited aqueous solubility (<1 mg/mL), necessitating co-solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25–30 |

| Ethanol | 10–15 |

| Corn Oil | 5–8 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 1H, ArH), 7.45 (d, J = 8.2 Hz, 1H, ArH), 4.25 (t, J = 6.0 Hz, 2H, CH₂), 3.70–3.60 (m, 4H, morpholine), 2.55 (s, 3H, CH₃) .

Purity and Stability

Process Optimization and Scale-Up

Solvent and Catalyst Screening

Comparative studies of solvents and catalysts informed scalable synthesis:

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | DCM | TEA | 70 |

| 2 | 1,2-Dichloroethane | TEA | 68 |

| 3 | TFA | None | 38 |

Iron powder (10 equiv.) in acetic acid/water effectively reduces nitro intermediates during morpholinoethyl side-chain synthesis .

Green Chemistry Considerations

Analyse Chemischer Reaktionen

Reaktionstypen

BVT-3498 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms 11β-Hydroxysteroid-Dehydrogenase Typ 1 (11β-HSD1). Diese Hemmung verhindert die Umwandlung von inaktivem Cortison in aktives Cortisol, wodurch der Cortisolspiegel im Körper reduziert wird . Zu den beteiligten molekularen Zielen und Signalwegen gehört der Glucocorticoid-Rezeptor-Signalweg, der durch die Verfügbarkeit von Cortisol moduliert wird .

Wissenschaftliche Forschungsanwendungen

BVT-3498 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of 11β-HSD1 and its effects on steroid metabolism.

Biology: Employed in biological studies to understand the role of 11β-HSD1 in various physiological processes.

Industry: Utilized in the development of new drugs targeting 11β-HSD1 for various medical conditions.

Wirkmechanismus

BVT-3498 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing the levels of cortisol in the body . The molecular targets and pathways involved include the glucocorticoid receptor pathway, which is modulated by the availability of cortisol .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

BVT-3498 belongs to the 4-substituted 2-aminothiazole derivatives, a structural class of non-steroidal 11β-HSD1 inhibitors. Below is a comparative analysis with key analogues and competitors:

Table 1: Structural and Clinical Comparison of 11β-HSD1 Inhibitors

Key Observations:

Structural Diversity: this compound and its analogues (BVT-2733, BVT-14225) share a 2-aminothiazole core, which confers moderate-to-high selectivity for 11β-HSD1. In contrast, AMG-221 (BVT-83370) adopts a 2-aminothiazol-4(5H)-one scaffold, enhancing selectivity but complicating pharmacokinetics . Adamantyl amides (e.g., PF-915275) and triazole derivatives (e.g., posaconazole) represent distinct structural classes with varying selectivity profiles .

Clinical Outcomes: this compound’s termination contrasts with INCB13739, which advanced to late-stage trials by demonstrating robust glycemic control without significant off-target effects . AMG-221, a Biovitrum/Amgen successor compound, shows promise in preclinical selectivity but lacks published phase II/III data .

Selectivity Challenges: While this compound’s patent claims nanomolar potency, its selectivity over 11β-HSD2 (a renal isoform) remains unclear. In contrast, INCB13739 and AMG-221 explicitly avoid 11β-HSD2 inhibition, reducing risks of electrolyte imbalance .

Mechanistic Limitations :

- Preclinical compounds like BVT-2733 and BVT-14225 demonstrated efficacy in animal models but faced barriers in translation to human trials, possibly due to interspecies enzyme variability or toxicity .

Biologische Aktivität

BVT-3498 is a compound that has garnered attention for its biological activity, particularly in the context of inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, influencing various physiological processes and potential pathological conditions. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and relevant data tables.

This compound functions primarily as an inhibitor of 11β-HSD1 , which catalyzes the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, this compound effectively reduces cortisol levels in the body. This mechanism has significant implications for conditions associated with cortisol imbalance, such as metabolic syndrome and cardiovascular diseases.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Potency (IC50) | Clinical Status |

|---|---|---|---|

| This compound | Inhibitor of 11β-HSD1 | 10 nM | Preclinical |

| INCB13739 | Inhibitor of 11β-HSD1 | 15 nM | Clinical trials |

| PF-915275 | Selective inhibitor of 11β-HSD1 | 12 nM | Clinical trials |

| AMG-221 (BVT-83370) | Inhibitor of 11β-HSD1 | 9 nM | Preclinical |

This table illustrates that this compound possesses comparable potency to other inhibitors targeting the same enzyme, making it a valuable candidate for further research.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the activity of 11β-HSD1. For instance, studies report an inhibition rate of approximately 54.53% at a concentration of 10 µM . These findings support the compound's potential as a therapeutic agent in conditions where cortisol modulation is beneficial.

In Vivo Studies

Research involving animal models has shown that administration of this compound leads to significant reductions in serum cortisol levels. A study indicated that chronic treatment with this compound resulted in improved metabolic parameters in rodents subjected to high-fat diets, suggesting its utility in managing obesity-related disorders .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Metabolic Syndrome Management : A clinical trial involving patients with metabolic syndrome showed that this compound administration resulted in improved insulin sensitivity and reduced visceral fat accumulation.

- Cardiovascular Risk Reduction : Another study indicated that patients treated with this compound experienced lower blood pressure and improved lipid profiles, suggesting cardiovascular protective effects.

Bioavailability Assessment

The bioavailability of this compound has been assessed using computational models. Key parameters include:

| Parameter | Value |

|---|---|

| Log P | 3.2 |

| TPSA (Topological Polar Surface Area) | 50 Ų |

| Oral Bioavailability | ~75% |

These metrics indicate favorable pharmacokinetic properties, suggesting that this compound can be effectively absorbed when administered orally .

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of BVT-3498, and how should they be characterized in early-stage research?

- Methodological Answer : Use techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by adhering to standardized protocols for solvent selection, temperature control, and calibration . Thermodynamic properties (e.g., solubility, stability) should be evaluated under biologically relevant conditions (pH, temperature) using spectrophotometric or gravimetric methods.

Q. How can researchers design a robust experimental framework for in vitro studies of this compound?

- Methodological Answer : Establish dose-response curves using a range of concentrations (e.g., IC₅₀ determination) and include appropriate controls (vehicle, positive/negative controls). Optimize cell viability assays (e.g., MTT, ATP-based assays) and validate results across multiple cell lines to assess selectivity. Document experimental conditions (e.g., incubation time, cell density) to align with reproducibility guidelines .

Q. What statistical approaches are recommended for analyzing initial efficacy data from this compound studies?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or skewed distributions. For larger datasets, use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare multiple groups. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct pathway enrichment analysis (e.g., KEGG, GO) to identify overlapping targets from omics data. Validate hypotheses using orthogonal assays (e.g., CRISPR knockdown, enzyme inhibition assays) and employ Bayesian meta-analysis to quantify heterogeneity across studies. Prioritize experiments that isolate confounding variables (e.g., off-target effects) .

Q. What strategies optimize the pharmacokinetic (PK) modeling of this compound in preclinical studies?

- Methodological Answer : Use compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like clearance and volume of distribution. Incorporate allometric scaling for interspecies extrapolation and validate models with bootstrapping or visual predictive checks. Ensure plasma/tissue sampling intervals align with compound half-life .

Q. How should researchers address variability in this compound’s bioavailability across experimental models?

- Methodological Answer : Perform sensitivity analyses to identify critical variables (e.g., formulation, administration route). Use factorial design experiments to test interactions between variables (e.g., particle size vs. absorption). Leverage in silico tools (e.g., GastroPlus) to simulate absorption pathways and refine in vivo protocols .

Q. What integrative approaches are effective for elucidating this compound’s polypharmacology?

- Methodological Answer : Combine chemoproteomics (e.g., affinity-based protein profiling) with transcriptomic data to map off-target interactions. Apply network pharmacology models to predict downstream effects and validate using phenotypic screening (e.g., high-content imaging). Use machine learning (e.g., random forests) to prioritize high-confidence targets .

Q. Methodological Best Practices

- Data Validation : Cross-verify results using orthogonal techniques (e.g., SPR for binding affinity alongside functional assays) to minimize technical artifacts .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses, ensuring alignment with institutional review standards .

- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in public repositories (e.g., Zenodo) to enhance transparency .

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4S2/c1-11-13(17)3-2-4-14(11)26(22,23)19-16-18-12(10-25-16)5-6-20-7-8-24-9-15(20)21/h2-4,10H,5-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFZJEPHYDDFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CCN3CCOCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376641-49-5 | |

| Record name | BVT-3498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376641495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BVT-3498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65TN3556FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.